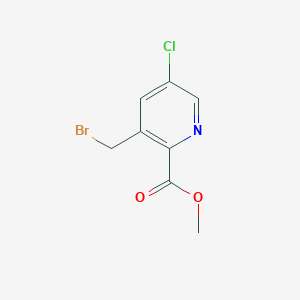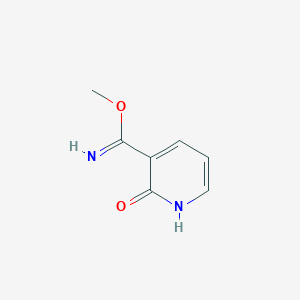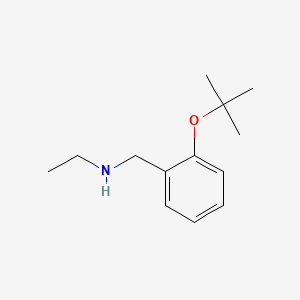
3-(3,5-Dibromophenyl)-3-oxetanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dibromophenyl)-3-oxetanol: is an organic compound characterized by the presence of a dibromophenyl group attached to an oxetane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dibromophenyl)-3-oxetanol typically involves the reaction of 3,5-dibromophenyl derivatives with oxetane precursors. One common method includes the nucleophilic substitution reaction where 3,5-dibromophenyl halides react with oxetane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-(3,5-Dibromophenyl)-3-oxetanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of various substituted derivatives. Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaN3, KCN, polar aprotic solvents.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Azides, nitriles.
Applications De Recherche Scientifique
Chemistry: 3-(3,5-Dibromophenyl)-3-oxetanol is used as an intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: The compound has potential applications in biological studies, particularly in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit interesting biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They may serve as lead compounds in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and structural features make it valuable in the synthesis of polymers, resins, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-(3,5-Dibromophenyl)-3-oxetanol involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition or activation of enzymes, receptors, or other proteins. For example, its derivatives may inhibit enzymes involved in cancer cell proliferation or microbial growth by binding to active sites and disrupting normal cellular processes.
Comparaison Avec Des Composés Similaires
3,5-Dibromophenyl-functionalized imidazolium salts: These compounds share the dibromophenyl group and exhibit similar reactivity and applications in supramolecular chemistry and medicinal chemistry.
3,5-Dibromophenyl acetate: Another compound with the dibromophenyl group, used in organic synthesis and as an intermediate in the production of various chemicals.
Uniqueness: 3-(3,5-Dibromophenyl)-3-oxetanol is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The oxetane ring can undergo ring-opening reactions, providing access to a variety of functionalized derivatives. This structural feature sets it apart from other dibromophenyl compounds and enhances its versatility in chemical synthesis and applications.
Propriétés
Formule moléculaire |
C9H8Br2O2 |
|---|---|
Poids moléculaire |
307.97 g/mol |
Nom IUPAC |
3-(3,5-dibromophenyl)oxetan-3-ol |
InChI |
InChI=1S/C9H8Br2O2/c10-7-1-6(2-8(11)3-7)9(12)4-13-5-9/h1-3,12H,4-5H2 |
Clé InChI |
YTLMRZUHCKXIAT-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(C2=CC(=CC(=C2)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate](/img/structure/B13911152.png)





![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium](/img/structure/B13911193.png)

![Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate](/img/structure/B13911203.png)
![6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)


